4-Iodobenzyl alcohol
Overview
Description
4-Iodobenzyl alcohol is a chemical compound that is structurally related to benzyl alcohol with an iodine atom substituted at the para position of the benzene ring. It is a derivative of benzyl alcohol and is of interest in various chemical syntheses and biological studies.
Synthesis Analysis
The synthesis of iodobenzyl alcohol derivatives can be achieved through various methods. For instance, a regioselective metal-iodine exchange reaction using isopropylmagnesium chloride has been reported to yield diiodobenzyl alcohol building blocks, including ortho-diiodobenzyl alcohol and 2,3-diiodobenzyl alcohol derivatives . Additionally, the synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a related compound, has been achieved from 2,4-dimethylbenzyl alcohol through a multi-step process involving acetylation, iodination, and Sommelet oxidation .
Molecular Structure Analysis
The molecular structure of 4-Iodobenzyl alcohol would consist of a benzene ring with a hydroxyl group (-OH) attached to a carbon atom that is also connected to an iodine atom at the para position. The presence of the iodine atom significantly affects the electronic properties of the molecule due to its high atomic number and polarizability.
Chemical Reactions Analysis
4-Iodobenzyl alcohol and its derivatives participate in various chemical reactions. For example, ortho-hydroxybenzyl alcohols have been used in Brønsted acid-catalyzed stereoselective [4+3] cycloadditions with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds . Moreover, iodocyclization of 2-(1-alkynyl)benzylic alcohols has been employed to prepare iodo-substituted isochromenes and dihydroisobenzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Iodobenzyl alcohol would be influenced by the presence of both the hydroxyl and iodine groups. The hydroxyl group would confer some degree of polarity and hydrogen bonding capability, while the iodine atom would contribute to the overall molecular weight and could affect the compound's volatility and solubility. The iodine atom might also render the molecule more susceptible to nucleophilic substitution reactions due to its leaving group potential.
In the context of biological systems, 4-hydroxybenzyl alcohol has been identified as a metabolite in Escherichia coli and acts as a cofactor for indoleacetic acid oxidase, suggesting that iodinated derivatives like 4-Iodobenzyl alcohol could also have biological relevance . Additionally, diiodobenzyl alcohols have shown selective antibacterial activity against Gram-positive strains .
The studies mentioned provide a glimpse into the diverse applications and properties of 4-Iodobenzyl alcohol and its derivatives, highlighting their significance in both chemical synthesis and biological research.
Scientific Research Applications
Synthesis Applications
4-Iodobenzyl alcohol has been utilized as a starting material in various synthetic processes. For instance, Zhang Xue-hui (2011) demonstrated its use in the synthesis of diacetoxyiodoarene with a quarter amine group, a process that involved converting 4-iodobenzyl alcohol to 4-iodobenyl chloride and ultimately to diacetoxyiodobenzyl triethyl ammonium chloride. This method was notable for its simplicity, facile conditions, and high yield (Zhang Xue-hui, 2011). Furthermore, Mukhopadhyay and Kundu (2001) employed 2-Iodobenzyl alcohol in the synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones, which was achieved in a highly regio and stereoselective manner (Mukhopadhyay & Kundu, 2001).
Medical Imaging Applications
4-Iodobenzyl alcohol has been used in the development of radiolabeled compounds for medical imaging. For instance, Sakai et al. (2015) synthesized radiolabeled compounds, including [(125)I]p-iodobenzyl triphenylphosphonium and others, for myocardial imaging. These compounds, incorporating a lipophilic cation and 4-iodobenzyl alcohol, showed potential as single photon emission computed tomography (SPECT) probes (Sakai et al., 2015).
Biochemical Applications
4-Hydroxybenzyl alcohol, a related compound, has been studied for its biochemical applications, such as neuroprotective effects. Luo et al. (2017) investigated its antioxidative effects in astrocytes, finding that it conferred protective effects in autocrine and paracrine manners, suggesting therapeutic potential for various brain diseases (Luo et al., 2017).
Industrial Applications
In industrial contexts, Agusti et al. (2015) explored the use of iodobenzyl ethers of poly(vinyl alcohol), which included 4-iodobenzyl groups, as radiopaque iodinated polymers for endovascular embolization. This research showed the potential of these compounds in medical devices due to their radiopacity and stability (Agusti et al., 2015).
Safety And Hazards
4-Iodobenzyl alcohol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing its dust/fume/gas/mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
(4-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRHSZYVFYOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171339 | |
Record name | Benzyl alcohol, p-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzyl alcohol | |
CAS RN |
18282-51-4 | |
Record name | 4-Iodobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, p-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, p-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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